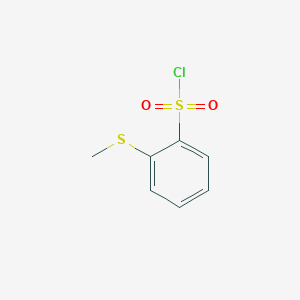

2-(Methylsulfanyl)benzene-1-sulfonyl chloride

説明

特性

IUPAC Name |

2-methylsulfanylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S2/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALICADXOSCQKJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70494750 | |

| Record name | 2-(Methylsulfanyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60036-45-5 | |

| Record name | 2-(Methylsulfanyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)benzene-1-sulfonyl chloride typically involves the chlorination of 2-(methylsulfanyl)benzenesulfonic acid or its salts. This can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(Methylsulfanyl)benzene-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

化学反応の分析

Types of Reactions

2-(Methylsulfanyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the sulfonyl chloride group acts as an electrophile

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are commonly used.

Nucleophilic Substitution: Reagents like ammonia (NH3), primary or secondary amines, and alcohols are used under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

EAS: Substituted benzene derivatives with various functional groups.

Nucleophilic Substitution: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation: Sulfoxides or sulfones.

科学的研究の応用

Organic Synthesis

Reagent in Chemical Reactions

2-(Methylsulfanyl)benzene-1-sulfonyl chloride serves as a powerful electrophilic reagent in organic synthesis. It is primarily used for the preparation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. This compound can facilitate nucleophilic substitution reactions due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles.

Table 1: Reactions Involving 2-(Methylsulfanyl)benzene-1-sulfonyl chloride

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Nucleophilic substitution | Amines | Sulfonamides |

| Nucleophilic substitution | Alcohols | Sulfonate esters |

| Coupling reactions | Various organics | Diverse organic compounds |

Medicinal Chemistry

Pharmaceutical Development

In medicinal chemistry, 2-(Methylsulfanyl)benzene-1-sulfonyl chloride is utilized in the synthesis of biologically active compounds. Its sulfonamide derivatives have shown potential as antimicrobial agents, and research indicates their efficacy against various bacterial strains. The ability to modify the sulfonamide group allows for the development of targeted therapies with improved pharmacological properties.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel sulfonamide derivatives from 2-(Methylsulfanyl)benzene-1-sulfonyl chloride, which exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The modifications to the sulfonamide moiety enhanced lipid solubility and bioavailability, leading to better therapeutic outcomes.

Material Science

Polymer Chemistry

In material science, 2-(Methylsulfanyl)benzene-1-sulfonyl chloride is employed in the synthesis of functional polymers. Its reactive sulfonyl chloride group can be used to modify polymer backbones or introduce sulfonamide functionalities into polymeric materials. This property is particularly valuable in developing advanced materials with specific thermal and mechanical properties.

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer modification | Enhances thermal stability and mechanical strength |

| Coating technologies | Provides protective layers with unique properties |

| Composite materials | Improves adhesion and compatibility between phases |

Environmental Applications

Green Chemistry Initiatives

The synthesis of 2-(Methylsulfanyl)benzene-1-sulfonyl chloride can be adapted to environmentally friendly processes. Recent studies have focused on using less hazardous reagents and solvents in its production, promoting sustainability in chemical manufacturing. The development of greener methodologies aligns with global efforts to reduce chemical waste and improve safety standards.

作用機序

The mechanism of action of 2-(Methylsulfanyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

類似化合物との比較

Comparison with Similar Compounds

The properties and applications of 2-(methylsulfanyl)benzene-1-sulfonyl chloride can be inferred through comparisons with structurally related sulfonyl chlorides. Key factors include substituent electronic effects, molecular weight, and functional group interactions.

Substituent Effects on Reactivity

- Electron-Donating Groups (EDGs): Compounds like 2,4,6-trimethylbenzenesulfonyl chloride () feature methyl groups, which donate electron density via hyperconjugation, reducing the electrophilicity of the sulfonyl chloride group. This results in slower reaction kinetics in nucleophilic substitutions compared to electron-withdrawing substituents .

- Electron-Withdrawing Groups (EWGs): Fluorine (e.g., 2-fluoro-6-methoxybenzene-1-sulfonyl chloride, ) and sulfonyl groups (e.g., 4-methylsulfonylbenzyl bromide, ) withdraw electron density, enhancing the sulfonyl chloride’s reactivity.

- Methylsulfanyl Group (–SCH3): The –SCH3 substituent in the target compound is a weak EDG via resonance but may also exhibit polarizability due to sulfur’s lone pairs. This could moderately activate the sulfonyl chloride group compared to alkyl substituents but less so than EWGs .

Molecular Weight and Physical Properties

- 2-Fluoro-6-methoxybenzene-1-sulfonyl chloride (): Molecular weight = 224.64 g/mol; combines fluorine (EWG) and methoxy (EDG), resulting in balanced reactivity.

- 2,4,6-Trimethylbenzenesulfonyl chloride (): Higher molecular weight (228.7 g/mol) due to three methyl groups; lower solubility in polar solvents.

- 4-Methylsulfonylbenzyl bromide (): Melting point = 82–86°C; bromine substituent increases molecular weight (249.12 g/mol) and alters reactivity pathways.

Data Table: Comparative Analysis of Sulfonyl Chlorides

生物活性

2-(Methylsulfanyl)benzene-1-sulfonyl chloride, also known by its CAS number 60036-45-5, is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is structurally characterized by a methylsulfanyl group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. Its unique chemical properties enable it to interact with various biological targets, making it a subject of interest for researchers exploring antimicrobial, anticancer, and anti-inflammatory activities.

The biological activity of 2-(Methylsulfanyl)benzene-1-sulfonyl chloride is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems.

Target Enzymes:

- Glycogen Phosphorylase (Muscle Form): Similar compounds have been shown to inhibit glycogen phosphorylase, which plays a critical role in glycogen metabolism.

Mode of Action:

- The compound likely inhibits the activity of its target enzymes through reversible or irreversible binding, leading to alterations in metabolic pathways and cellular functions.

Antimicrobial Activity

Research indicates that 2-(Methylsulfanyl)benzene-1-sulfonyl chloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound may possess bacteriostatic effects, inhibiting the growth of bacteria without necessarily killing them outright .

Anticancer Activity

The anticancer potential of 2-(Methylsulfanyl)benzene-1-sulfonyl chloride has been explored in several studies. The compound has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective concentrations for cell growth inhibition:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 15.3 |

The mechanism behind its anticancer activity may involve the modulation of cell cycle progression and induction of oxidative stress within cancer cells .

Anti-inflammatory Activity

Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties. It potentially inhibits the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This activity could be beneficial in treating conditions characterized by excessive inflammation .

Study on Antimicrobial Efficacy

In a recent study, discs impregnated with varying concentrations of 2-(Methylsulfanyl)benzene-1-sulfonyl chloride were tested against bacterial strains using the disc diffusion method. The results showed significant inhibition zones, indicating strong antimicrobial activity:

- Concentration Tested: 25 µg/mL, 50 µg/mL, 75 µg/mL

- Inhibition Zone Diameter: Ranged from 12 mm (25 µg/mL) to 30 mm (75 µg/mL)

This study highlights the potential application of this compound in developing new antimicrobial agents.

Study on Anticancer Properties

Another investigation focused on the anticancer effects of this compound on various cancer cell lines. The results indicated that at concentrations above 10 µg/mL, there was a notable reduction in cell viability across multiple cancer types. The study concluded that further exploration into its mechanism could lead to novel therapeutic strategies against cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。